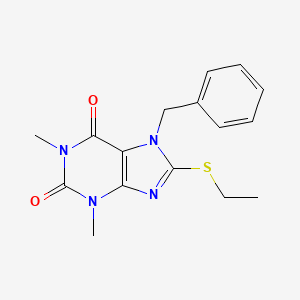

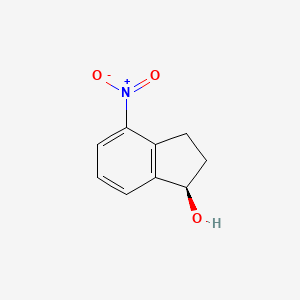

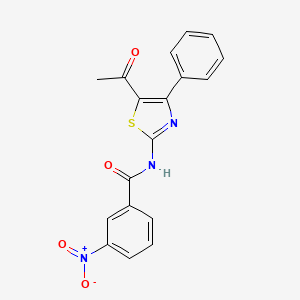

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one

説明

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one (6-HEQ-2-one) is a novel quinoline derivative that has recently been investigated for its potential applications in a variety of scientific research fields. 6-HEQ-2-one has been shown to possess a range of biochemical and physiological effects that make it a promising molecule for further study.

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various stereoisomeric structures, such as 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, highlighting its utility in creating complex molecular frameworks. The synthesis involves starting from diastereomerically pure derivatives, leading to the preparation of 4-unsubstituted and 4-substituted diastereomers, with their relative configurations and predominant conformations determined via NMR spectroscopy and other techniques (Sohár et al., 1992).

Radical Studies and Material Science

- Research on hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines, including studies of their radical analogs via ESR, showcases the application in material science and radical chemistry. This work involves the synthesis of these derivatives and the recording and study of radicals formed during processes like photolysis, contributing to the understanding of radical behavior in chemical systems (Ivanov et al., 1979).

Biological Implications

- In biological contexts, derivatives of tetrahydroquinolines have been explored for their potential in inhibiting tubulin polymerization, a crucial process in cell division. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have been studied for their cytostatic activity in cancer cells and their ability to disrupt microtubule assembly, indicating potential therapeutic applications (Gastpar et al., 1998).

Chemical Properties and Reactions

- The chemical properties and reactions of related tetrahydroquinoline derivatives, such as their uptake and storage by peripheral sympathetic nerve tissues, have also been explored. This research provides insights into the sympathomimetric properties of these compounds and their interactions with biological systems (Cohen et al., 1972).

特性

IUPAC Name |

6-(2-hydroxyethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-5-6-15-9-2-3-10-8(7-9)1-4-11(14)12-10/h2-3,7,13H,1,4-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSDRJJJTFBDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2963960.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)